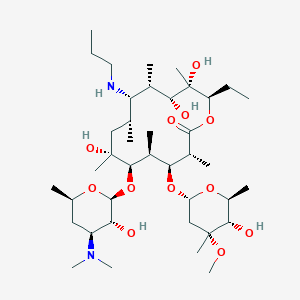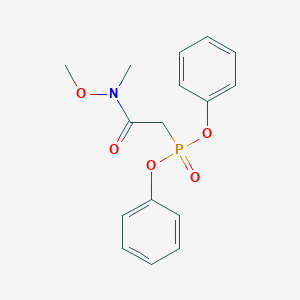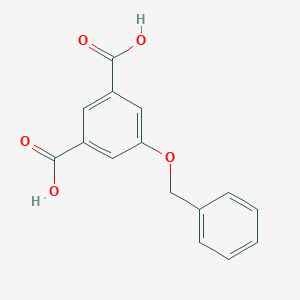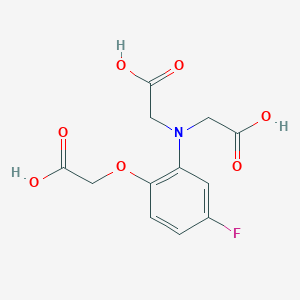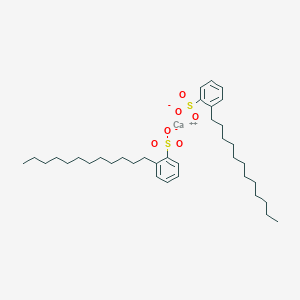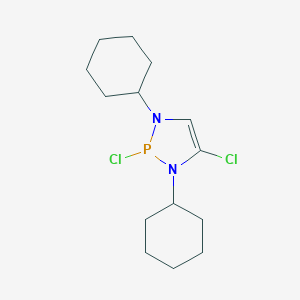
1,3,2-Diazaphosphol-4-ene, 2,4-dichloro-1,3-dicyclohexyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Diazaphosphol-4-ene, 2,4-dichloro-1,3-dicyclohexyl- (DCDHF) is a synthetic compound that has been studied extensively for its potential applications in scientific research. It belongs to the family of fluorescent dyes and is used as a probe to study various biological processes.
Mechanism Of Action
1,3,2-Diazaphosphol-4-ene, 2,4-dichloro-1,3-dicyclohexyl- is a fluorescent dye that emits light when excited by a specific wavelength of light. The mechanism of action of 1,3,2-Diazaphosphol-4-ene, 2,4-dichloro-1,3-dicyclohexyl- is based on the principle of fluorescence resonance energy transfer (FRET). FRET occurs when the excited state of a fluorescent molecule transfers its energy to another molecule in close proximity, which then emits light at a longer wavelength. 1,3,2-Diazaphosphol-4-ene, 2,4-dichloro-1,3-dicyclohexyl- is designed to undergo FRET with a specific protein or molecule of interest, allowing researchers to study its interaction and activity.
Biochemical And Physiological Effects
1,3,2-Diazaphosphol-4-ene, 2,4-dichloro-1,3-dicyclohexyl- has been shown to have minimal cytotoxicity and does not interfere with cellular processes. It has been used to study various biological processes in live cells and in vitro assays. 1,3,2-Diazaphosphol-4-ene, 2,4-dichloro-1,3-dicyclohexyl- can be used to monitor changes in protein conformation, enzyme activity, and protein-protein interactions.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1,3,2-Diazaphosphol-4-ene, 2,4-dichloro-1,3-dicyclohexyl- is its high sensitivity and specificity for detecting specific proteins or molecules of interest. It can be used in live cells and in vitro assays, making it a versatile tool for studying various biological processes. However, 1,3,2-Diazaphosphol-4-ene, 2,4-dichloro-1,3-dicyclohexyl- has limitations in terms of its photostability and potential for photobleaching. It also requires specific excitation and emission wavelengths, which can limit its use in certain applications.
Future Directions
There are several future directions for the use of 1,3,2-Diazaphosphol-4-ene, 2,4-dichloro-1,3-dicyclohexyl- in scientific research. One potential application is in the study of protein misfolding and aggregation, which is implicated in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1,3,2-Diazaphosphol-4-ene, 2,4-dichloro-1,3-dicyclohexyl- can be used to monitor changes in protein conformation and aggregation in real-time. Another potential application is in the study of drug-target interactions, which can help in the development of new drugs with improved efficacy and specificity. 1,3,2-Diazaphosphol-4-ene, 2,4-dichloro-1,3-dicyclohexyl- can be used to screen for potential drug candidates and to study their mechanism of action.
Conclusion:
In conclusion, 1,3,2-Diazaphosphol-4-ene, 2,4-dichloro-1,3-dicyclohexyl- (1,3,2-Diazaphosphol-4-ene, 2,4-dichloro-1,3-dicyclohexyl-) is a synthetic compound that has been widely used as a fluorescent probe to study various biological processes. Its high sensitivity and specificity make it a valuable tool for scientific research. However, its limitations in terms of photostability and potential for photobleaching should be taken into consideration. The future directions for the use of 1,3,2-Diazaphosphol-4-ene, 2,4-dichloro-1,3-dicyclohexyl- in scientific research are promising and can lead to new discoveries in the field of biology and medicine.
Synthesis Methods
1,3,2-Diazaphosphol-4-ene, 2,4-dichloro-1,3-dicyclohexyl- is synthesized by reacting 2,4-dichloro-1,3-dicyclohexylphosphine with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in a solvent such as acetonitrile. The reaction yields a yellow powder that is purified using column chromatography.
Scientific Research Applications
1,3,2-Diazaphosphol-4-ene, 2,4-dichloro-1,3-dicyclohexyl- is widely used as a fluorescent probe to study various biological processes such as protein-protein interactions, enzyme activity, and cell signaling. It has been used to study the role of calcium ions in cell signaling and to visualize the distribution of proteins in cells. 1,3,2-Diazaphosphol-4-ene, 2,4-dichloro-1,3-dicyclohexyl- has also been used to study the effects of drugs on protein-protein interactions and enzyme activity.
properties
CAS RN |
115072-85-0 |
|---|---|
Product Name |
1,3,2-Diazaphosphol-4-ene, 2,4-dichloro-1,3-dicyclohexyl- |
Molecular Formula |
C14H25Cl2N2P |
Molecular Weight |
321.2 g/mol |
IUPAC Name |
2,4-dichloro-1,3-dicyclohexyl-1,3,2-diazaphosphole |
InChI |
InChI=1S/C14H23Cl2N2P/c15-14-11-17(12-7-3-1-4-8-12)19(16)18(14)13-9-5-2-6-10-13/h11-13H,1-10H2 |
InChI Key |
HYUGBGFWFYHNGV-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2C=C(N(P2Cl)C3CCCCC3)Cl |
Canonical SMILES |
C1CCC(CC1)N2C=C(N(P2Cl)C3CCCCC3)Cl |
synonyms |
2,4-dichloro-1,3-dicyclohexyl-1,3,2-diazaphosphole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-heptapentoxy-5,10,15,20,25,30,35-heptakis(pentoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol](/img/structure/B38619.png)
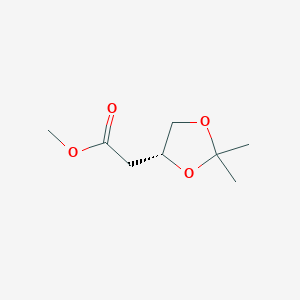
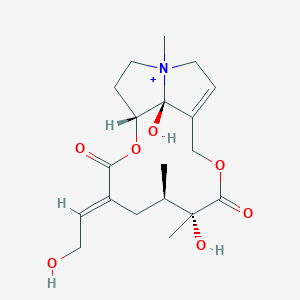
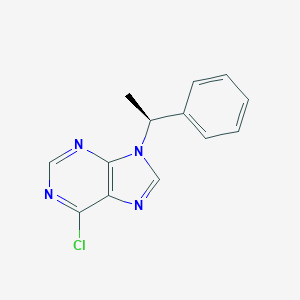
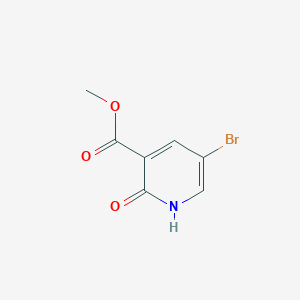

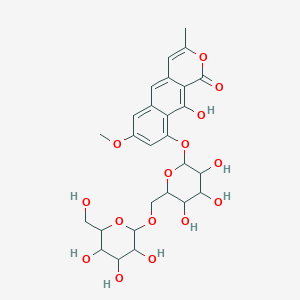
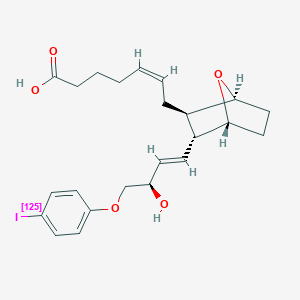
![3-Oxatricyclo[4.3.0.02,4]non-8-ene-2-carbaldehyde](/img/structure/B38641.png)
